
2-丙基吡咯烷盐酸盐
描述
2-Propylpyrrolidine hydrochloride is a chemical compound with the CAS Number: 1609407-52-4 . It has a molecular weight of 149.66 .
Molecular Structure Analysis
The molecular structure of 2-Propylpyrrolidine hydrochloride is represented by the InChI Code: 1S/C7H15N.ClH/c1-2-4-7-5-3-6-8-7;/h7-8H,2-6H2,1H3;1H . This indicates that the compound consists of a pyrrolidine ring with a propyl group attached, along with a hydrochloride group.
科学研究应用
抗癌剂
吡咯烷环是 2-丙基吡咯烷盐酸盐的核心结构,常用于开发抗癌剂。 其由于 sp3 杂化而能够高效探索药效团空间,使其成为药物设计中宝贵的支架 。 该环的非平面性被称为“假旋转”,有助于该分子的三维覆盖,影响其与生物靶标的相互作用 .
抗菌和抗真菌应用
吡咯烷衍生物已被证明具有作为抗菌和抗真菌剂的巨大潜力。 吡咯烷环的空间位阻因素影响生物活性,可以利用它开发具有特定抗菌和抗真菌特性的化合物 .
中枢神经系统 (CNS) 疾病
吡咯烷的结构多样性允许创建针对 CNS 疾病的化合物。 该分子的立体化学,特别是取代基的取向,会导致不同的生物学特征,使其成为设计针对 CNS 疾病药物的候选者 .
抗炎和镇痛剂
吡咯烷衍生物因其作为抗炎和镇痛剂的潜力而受到关注。 这些化合物的独特结构-活性关系 (SAR) 可以进行优化,以增强其治疗炎症和疼痛的功效 .
抗糖尿病剂
吡咯烷支架也参与了抗糖尿病剂的合成。 其立体异构性和取代基的空间取向在与对映选择性蛋白结合中起着至关重要的作用,这对开发抗糖尿病药物至关重要 .
器官保护活性
研究表明,吡咯烷生物碱具有器官保护活性。 这些化合物可以被设计为靶向特定器官,提供针对各种损伤类型的保护作用 .
神经药理活性
吡咯烷生物碱与神经药理活性有关,包括治疗神经退行性疾病的潜力。 它们的多样生物活性使其适合探索神经药理学领域的新疗法 .
抗氧化性能
吡咯烷生物碱的抗氧化性能值得注意。 它们可以清除自由基,保护细胞免受氧化应激,这在各种与氧化应激相关的疾病中都有益 .
未来方向
作用机制
Target of Action
Pyrrolidine alkaloids interact with a variety of targets, depending on their specific structures and functional groups. They have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Mode of Action
The mode of action of pyrrolidine alkaloids can vary widely, depending on the specific compound and its targets. Some alkaloids have been identified to exert toxic effects on animal organs .
Biochemical Pathways
Pyrrolidine alkaloids can affect a variety of biochemical pathways. For example, some pyrrolidine alkaloids have been shown to possess significant anti-bacterial activity .
Pharmacokinetics
The pharmacokinetics of pyrrolidine alkaloids can vary depending on their specific structures. Factors such as absorption, distribution, metabolism, and excretion (ADME) can influence their bioavailability and therapeutic effects .
Result of Action
The result of the action of pyrrolidine alkaloids can vary widely, depending on the specific compound and its targets. Some alkaloids have been identified to exert toxic effects on animal organs .
生化分析
Biochemical Properties
2-Propylpyrrolidine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. 2-Propylpyrrolidine hydrochloride acts as an inhibitor of acetylcholinesterase, leading to an accumulation of acetylcholine in the synaptic cleft. This interaction is crucial for its potential use in treating neurological disorders .
Additionally, 2-Propylpyrrolidine hydrochloride interacts with nicotinic acetylcholine receptors, which are ion channels that mediate synaptic transmission. By binding to these receptors, it modulates their activity, influencing neurotransmission and synaptic plasticity .
Cellular Effects
2-Propylpyrrolidine hydrochloride exerts various effects on different types of cells and cellular processes. In neuronal cells, it enhances synaptic transmission by inhibiting acetylcholinesterase and increasing acetylcholine levels. This leads to prolonged activation of cholinergic receptors, which can improve cognitive function and memory .
In non-neuronal cells, 2-Propylpyrrolidine hydrochloride affects cell signaling pathways, gene expression, and cellular metabolism. It has been shown to activate the mitogen-activated protein kinase (MAPK) pathway, which plays a role in cell proliferation, differentiation, and survival. Furthermore, it influences the expression of genes involved in oxidative stress response and apoptosis .
Molecular Mechanism
The molecular mechanism of action of 2-Propylpyrrolidine hydrochloride involves several key interactions at the molecular level. It binds to the active site of acetylcholinesterase, forming a stable complex that prevents the enzyme from hydrolyzing acetylcholine. This inhibition results in increased acetylcholine levels and enhanced cholinergic signaling .
Moreover, 2-Propylpyrrolidine hydrochloride interacts with nicotinic acetylcholine receptors by binding to specific sites on the receptor subunits. This binding alters the receptor conformation, leading to changes in ion channel activity and synaptic transmission .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Propylpyrrolidine hydrochloride change over time. The compound is relatively stable under normal conditions, but it can degrade when exposed to light and heat. Studies have shown that its inhibitory effects on acetylcholinesterase persist for several hours after administration, indicating a prolonged duration of action .
Long-term exposure to 2-Propylpyrrolidine hydrochloride in in vitro and in vivo studies has revealed potential neuroprotective effects. It has been observed to reduce oxidative stress and prevent neuronal cell death, suggesting its potential for long-term therapeutic use .
Dosage Effects in Animal Models
The effects of 2-Propylpyrrolidine hydrochloride vary with different dosages in animal models. At low doses, it enhances cognitive function and memory in rodents, as evidenced by improved performance in behavioral tests. At high doses, it can cause adverse effects such as tremors, convulsions, and neurotoxicity .
Threshold effects have been observed, where a minimum effective dose is required to achieve significant cognitive enhancement. Beyond this threshold, increasing the dose does not proportionally increase the beneficial effects and may lead to toxicity .
Metabolic Pathways
2-Propylpyrrolidine hydrochloride is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites are then excreted through the kidneys .
The compound also affects metabolic flux and metabolite levels. It has been shown to increase the production of reactive oxygen species (ROS) and activate antioxidant defense mechanisms. This dual role in oxidative stress regulation highlights its potential as a therapeutic agent for neurodegenerative diseases .
Transport and Distribution
Within cells and tissues, 2-Propylpyrrolidine hydrochloride is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to reach the central nervous system and exert its effects on neuronal cells .
The compound interacts with transporters and binding proteins that facilitate its uptake and distribution. For example, it binds to plasma proteins, which help in its transport through the bloodstream and delivery to target tissues .
Subcellular Localization
The subcellular localization of 2-Propylpyrrolidine hydrochloride is crucial for its activity and function. It is primarily localized in the cytoplasm and can accumulate in specific organelles such as the endoplasmic reticulum and mitochondria .
Targeting signals and post-translational modifications play a role in directing 2-Propylpyrrolidine hydrochloride to these compartments. Its localization in the endoplasmic reticulum is associated with its role in protein folding and stress response, while its presence in mitochondria is linked to its effects on cellular metabolism and oxidative stress .
属性
IUPAC Name |
2-propylpyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-2-4-7-5-3-6-8-7;/h7-8H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXMHDUHJCUGRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1609407-52-4 | |
| Record name | Pyrrolidine, 2-propyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609407-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



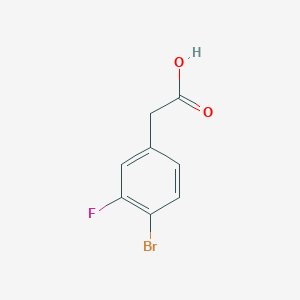

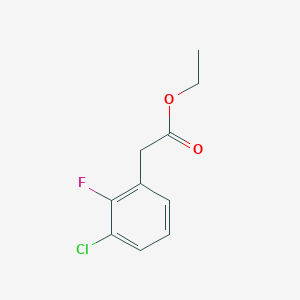



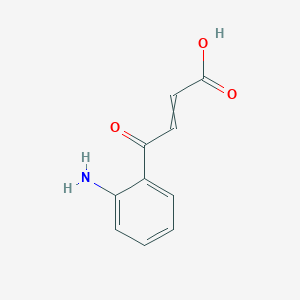
![[1,1'-Biphenyl]-4-propanal](/img/structure/B1524727.png)

![4-Boc-1-Oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B1524730.png)

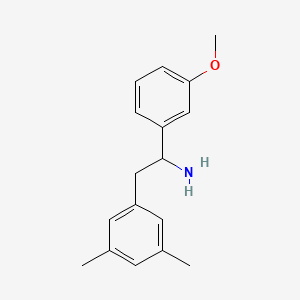
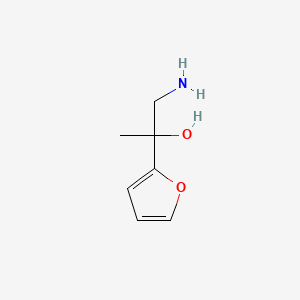
![Thieno[3,2-b]furan-5-carboxylic acid](/img/structure/B1524741.png)